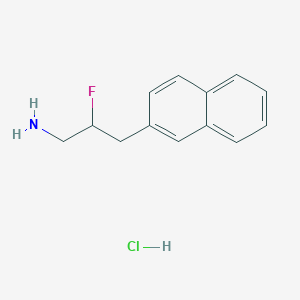

2-Fluoro-3-(naphthalen-2-yl)propan-1-amine hydrochloride

概要

説明

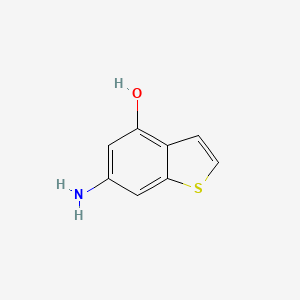

Methiopropamine (MPA) is an organic compound structurally related to methamphetamine . It functions as a norepinephrine-dopamine reuptake inhibitor .

Synthesis Analysis

There is a four-step synthesis of methiopropamine. It begins with (thiophen-2-yl)magnesium bromide, which is reacted with propylene oxide, yielding 1- (thiophen-2-yl)-2-hydroxypropane which is reacted with phosphorus tribromide, yielding 1- (thiophen-2-yl)-2-bromopropane which is finally reacted with methylamine, yielding 1- (thiophen-2-yl)-2-methylaminopropane .

Molecular Structure Analysis

The molecular structure of a related compound, (S)-1- (Naphthalen-2-yl)propan-1-amine hydrochloride, is given by the InChI code: 1S/C13H15N.ClH/c1-2-13 (14)12-8-7-10-5-3-4-6-11 (10)9-12;/h3-9,13H,2,14H2,1H3;1H/t13-;/m1./s1 .

Chemical Reactions Analysis

Methiopropamine metabolism is somewhat similar to methamphetamine. Hydroxylation, demethylation, and deamination are in common .

Physical And Chemical Properties Analysis

The physical and chemical properties of a related compound, 3- (naphthalen-1-yl)propan-1-amine hydrochloride, include a molecular weight of 221.73 and a melting point of 154-156 degrees Celsius .

科学的研究の応用

Neuroprotective Agent in Ischemic Stroke

2-Fluoro-3-(naphthalen-2-yl)propan-1-amine hydrochloride: has been studied for its neuroprotective effects, particularly in the context of ischemic stroke. Ischemic stroke is a condition caused by a blockage in the blood vessels supplying blood to the brain, leading to a lack of oxygen and nutrients. This compound has shown potential in protecting brain tissue from ischemia/reperfusion injury, which occurs when blood supply returns to the tissue after a period of ischemia or lack of oxygen .

Anti-inflammatory Properties

The compound’s ability to modulate inflammation is another significant application. Inflammation is a biological response to harmful stimuli and is a component of many neurological disorders. By attenuating inflammatory mediators, 2-Fluoro-3-(naphthalen-2-yl)propan-1-amine hydrochloride could offer therapeutic benefits for conditions characterized by excessive inflammation .

Antioxidant Role

Oxidative stress results from an imbalance between free radicals and antioxidants in the body, leading to cell and tissue damage. This compound has been shown to exhibit antioxidant properties, suggesting its use in combating oxidative stress by upregulating the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase .

Mitochondrial Function Improvement

The compound may improve mitochondrial function, which is crucial for energy production in cells. By enhancing mitochondrial ATP levels and the activities of enzymes like Na+, K±ATPase and cytochrome c oxidase, it could help maintain cellular energy metabolism, especially in the brain where energy demand is high .

Apoptosis Inhibition

Apoptosis, or programmed cell death, is a process that can be triggered by various stressors, including ischemia2-Fluoro-3-(naphthalen-2-yl)propan-1-amine hydrochloride has been associated with a reduction in apoptotic cell death, which could be beneficial in treating diseases where apoptosis contributes to cell loss .

Modulation of Enzyme Activity

The compound has been implicated in the modulation of various enzymes that play roles in inflammation and oxidative stress. For instance, it can influence the levels of inducible nitric oxide synthase (iNOS), which is involved in the production of nitric oxide, a mediator of inflammation and cell damage .

作用機序

Safety and Hazards

将来の方向性

特性

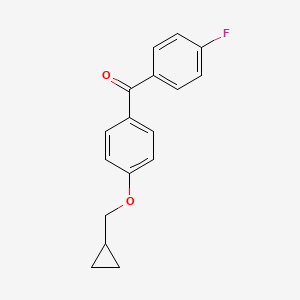

IUPAC Name |

2-fluoro-3-naphthalen-2-ylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FN.ClH/c14-13(9-15)8-10-5-6-11-3-1-2-4-12(11)7-10;/h1-7,13H,8-9,15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLGCCNULZSOOIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CC(CN)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-3-(naphthalen-2-yl)propan-1-amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(tert-Butyl) 10-methyl 9-hydroxy-7-oxo-1,4,5,7-tetrahydropyrido[1,2-d][1,4]diazepine-3,10(2H)-dicarboxylate](/img/structure/B1484390.png)

![Benzyl [4-(hydroxymethyl)piperidin-3-yl]carbamate](/img/structure/B1484400.png)

![5-({[(1-Methyl-1H-pyrazol-5-yl)carbonyl]amino}methyl)-2-thiophenecarboxylic acid](/img/structure/B1484401.png)

![1-[(1-Hydroxycyclobutyl)methyl]pyrrolidin-3-ol](/img/structure/B1484404.png)

![S-[2-(4-Quinolin-2-ylpiperazin-1-yl)ethyl] ethanethioate](/img/structure/B1484407.png)

![(3AR,4R,9S,9aS,9bR)-9-(methoxymethoxy)-2,2-dimethyloctahydro[1,3]dioxolo[4,5-g]indolizin-4-ol](/img/structure/B1484410.png)